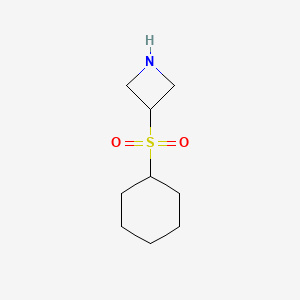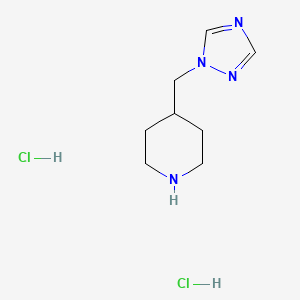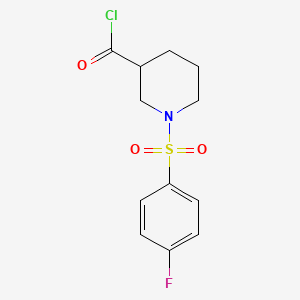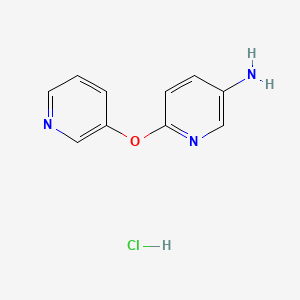
3-(Hydrazinylmethyl)pyridazine
Vue d'ensemble
Description
“3-(Hydrazinylmethyl)pyridazine” is an organic compound with the molecular formula C6H8N6 . It has been studied extensively for its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of pyridazine derivatives has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring . Other methods include Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .
Molecular Structure Analysis
The molecular structure of “3-(Hydrazinylmethyl)pyridazine” is characterized by a six-membered heterocyclic ring containing two nitrogen atoms in adjacent positions . The molecule has a molecular weight of 123.16 g/mol .
Chemical Reactions Analysis
The chemical reactions of pyridazine derivatives involve both reactions of the diazine ring and reactions of various substituents attached to the ring . For instance, the reaction of 6-chloro-3-hydrazinylpyridazine with acyl halides followed by refluxing with POCl3 leads to triazole ring closure, resulting in the formation of N-cycloalkyltriazolo[4,3-b]pyridazine derivatives .
Physical And Chemical Properties Analysis
“3-(Hydrazinylmethyl)pyridazine” has several computed properties including a molecular weight of 123.16 g/mol, XLogP3 of -0.4, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Pyridazine derivatives, including 3-(Hydrazinylmethyl)pyridazine, have been explored for their potential in medicinal chemistry due to their pharmacological activities. They have shown promise in areas such as antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet therapies .
Optoelectronic Applications
Recent advances in [3 + n] cycloaddition reactions in the pyridazine series have highlighted their relevance in optoelectronic applications. This includes the development of materials for electronic devices .
Molecular Recognition
The pyridazine heterocycle plays a role in molecular recognition processes, which are crucial in drug discovery. The unique structure of pyridazine derivatives can influence binding interactions with biological targets .
Synthesis of Heterocyclic Compounds
Pyridazine derivatives are used in the synthesis of various heterocyclic compounds. For example, they can undergo cycloaddition reactions to form complex structures with potential pharmaceutical applications .
Mécanisme D'action
Target of Action
Pyridazinone derivatives, which include 3-(hydrazinylmethyl)pyridazine, have been shown to interact with a range of biological targets . These targets span various physiological systems and contribute to the compound’s diverse pharmacological activities.
Mode of Action
The mode of action of 3-(Hydrazinylmethyl)pyridazine involves its interaction with these targets, leading to changes in cellular processes. The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The inherent polarity of the pyridazine ring, its low cytochrome p450 inhibitory effects, and potential to reduce interaction with the cardiac herg potassium channel suggest favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 3-(Hydrazinylmethyl)pyridazine’s action are likely to be diverse, given the broad range of pharmacological activities associated with pyridazinone derivatives . These effects could include changes in cellular signaling, gene expression, and metabolic activity, among others.
Orientations Futures
Propriétés
IUPAC Name |
pyridazin-3-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-7-4-5-2-1-3-8-9-5/h1-3,7H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWQCSGVGPQVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)

![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)

![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)


![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)
![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)
